XLogP3-AA Lipophilicity: Target Compound vs. 3,5-Difluoro Regioisomer for CNS Permeability Optimization
The target compound exhibits a PubChem-computed XLogP3-AA of 1.0, which is 0.7 log units higher than the 3,5-difluoropyridin-4-yl regioisomer (XLogP3-AA = 0.3) [1][2]. This difference arises from the distinct placement of fluorine atoms on the pyridine ring, which alters the overall dipole moment and hydrogen-bond acceptor capacity. In CNS drug discovery programs, an XLogP in the range of 1–3 is generally considered favorable for balancing passive blood-brain barrier permeability with aqueous solubility; the target compound's value of 1.0 positions it closer to this optimal window than the more hydrophilic regioisomer [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.0 |
| Comparator Or Baseline | (1S)-1-(3,5-Difluoropyridin-4-yl)ethan-1-amine (PubChem CID 124539397): XLogP3-AA = 0.3 |
| Quantified Difference | ΔXLogP = +0.7 (target more lipophilic by 0.7 log units) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15); consistent methodology applied to both compounds |
Why This Matters
A 0.7 log unit difference in XLogP can translate to a measurable change in logD₇.₄ and passive membrane permeability, making the target compound a more suitable choice when slightly higher lipophilicity is desired for CNS-targeted or cell-permeable probe design.
- [1] PubChem Compound Summary for CID 69007383, 1-(2,6-Difluoro-3-pyridyl)ethanamine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/69007383 (accessed 2026-05-07). View Source
- [2] PubChem Compound Summary for CID 124539397, (1s)-1-(3,5-Difluoropyridin-4-yl)ethan-1-amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/124539397 (accessed 2026-05-07). View Source
- [3] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a Central Nervous System Multiparameter Optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chem Neurosci. 2010;1(6):435–449. doi:10.1021/cn100008c. View Source
